1-Butoxypyrrolidine-2,5-dione
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Overview
Description
1-Butoxypyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones These compounds are characterized by a five-membered ring containing nitrogen and two carbonyl groups
Preparation Methods
The synthesis of 1-butoxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of succinimide with butanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific pH levels and temperatures, to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Butoxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-Butoxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has shown its potential in developing new therapeutic agents for diseases such as cancer and bacterial infections.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butoxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butoxypyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Lacks the butoxy group, which can affect its chemical properties and applications.
1-Ethyl-pyrrolidine-2,5-dione:
Pyrrolidinone derivatives: These compounds have similar structures but differ in the functional groups attached to the nitrogen atom, influencing their biological activities and applications .
Properties
IUPAC Name |
1-butoxypyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6-12-9-7(10)4-5-8(9)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISNFTILCYTNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738211 |
Source
|
Record name | 1-Butoxypyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915379-05-4 |
Source
|
Record name | 1-Butoxypyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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